Cas no 99097-03-7 (2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-(1-methylpropyl)-)

2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-(1-methylpropyl)-, is a synthetic compound with significant applications in organic synthesis. This compound exhibits excellent stability and reactivity, making it a valuable building block for the synthesis of complex molecules. Its unique structural features and chlorinated pyrimidine core offer a platform for diverse transformations, including substitution and cyclization reactions. The presence of the methylpropyl substituent adds versatility, allowing for tailored synthetic pathways.
2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-(1-methylpropyl)- structure
99097-03-7 structure
Product name:2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-(1-methylpropyl)-
CAS No:99097-03-7
MF:C8H11N2O2Cl
MW:202.638
CID:4379674

2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-(1-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-(1-methylpropyl)-

2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-(1-methylpropyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-45349556-1.0g
5-(butan-2-yl)-6-chloro-1,2,3,4-tetrahydropyrimidine-2,4-dione
99097-03-7 95%
1.0g
$0.0 2022-11-29

Additional information on 2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-(1-methylpropyl)-

Introduction to 2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-(1-methylpropyl)- (CAS No. 99097-03-7) and Its Emerging Applications in Chemical Biology and Medicine

2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-(1-methylpropyl)-, identified by the CAS number 99097-03-7, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound belongs to the pyrimidine dione class, a scaffold known for its broad biological activity and versatility in drug design. The presence of a chloro substituent at the 6-position and an isobutyl group at the 5-position introduces unique electronic and steric properties, making it a promising candidate for further exploration in therapeutic applications.

The< strong>pyrimidine dione core is a privileged structure in medicinal chemistry due to its ability to mimic natural nucleoside bases and interact with various biological targets. The chlorine atom at the 6-position enhances electrophilicity, facilitating nucleophilic substitution reactions that can be exploited in the synthesis of more complex derivatives. Meanwhile, the isobutyl group contributes to steric hindrance, potentially influencing binding affinity and selectivity in biological assays.

Recent studies have highlighted the< strong>pharmacological potential of pyrimidine derivatives in addressing various diseases. For instance, modifications of the pyrimidine dione scaffold have been explored in the development of antiviral, anticancer, and anti-inflammatory agents. The compound< strong>6-chloro-5-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione represents an interesting derivative that may exhibit distinct biological activities compared to its parent structures.

In vitro investigations have begun to unravel the< strong>biological profile of this compound. Preliminary assays suggest that it may possess< strong>antimicrobial properties, making it a candidate for treating resistant bacterial infections. Additionally, its ability to interact with enzymes or receptors involved in cellular signaling pathways could make it relevant for< strong>neurological disorders or< strong>metabolic diseases. The chloro substituent may enhance binding interactions with target proteins, while the isobutyl group could modulate pharmacokinetic parameters such as solubility and metabolic stability.

The< strong>synthetic accessibility of this compound is another key consideration. Modern synthetic methodologies allow for efficient construction of complex pyrimidine derivatives, including those with substituents like chlorine and isobutyl groups. Advances in catalytic processes have enabled greener and more sustainable synthetic routes, aligning with global efforts toward environmentally conscious drug development.

The integration of computational chemistry has further accelerated the discovery process for< strong>6-chloro-5-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione. Molecular modeling techniques predict potential binding modes with biological targets, helping researchers prioritize which derivatives warrant experimental validation. These predictions are complemented by high-throughput screening platforms that rapidly assess large libraries of compounds for desired biological activity.

The< strong>clinical relevance of this compound remains under investigation but holds promise for future therapeutic applications. Researchers are particularly interested in its potential as a lead compound for drug development due to its unique structural features. As more data becomes available from preclinical studies, its suitability for translation into clinical trials will become clearer.

The< strong>future directions for research on this compound include exploring its mechanism of action in detail and optimizing its pharmacological properties through structure-activity relationship studies. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking its full potential as a therapeutic agent.

In conclusion, 2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-(1-methylpropyl)- (CAS No. 99097-03-7) is a structurally fascinating compound with significant promise in chemical biology and medicine. Its unique substitution pattern and biological activity make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.

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